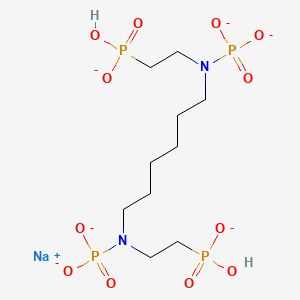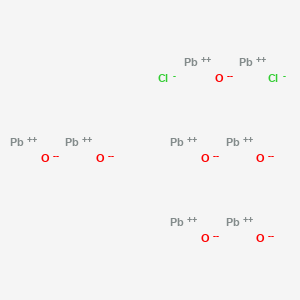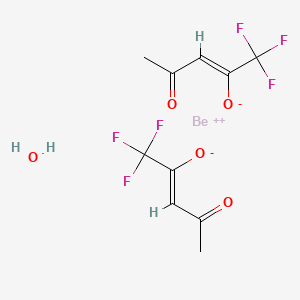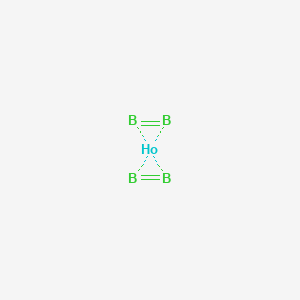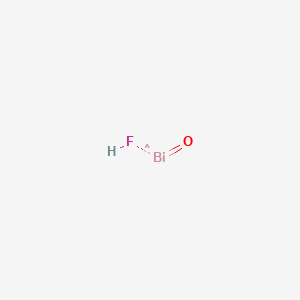
BISMUTH OXYFLUORIDE
説明
Bismuth Oxyfluoride (BiOF) is a type of inorganic compound. It has been synthesized as single-crystalline oxyfluoride nanosheets by exfoliation of layered bismuth oxyfluorides intercalated with nitrates . These nanosheets are cationic and have thicknesses of several nanometers . They have been recognized for their unique functionalities due to their high two-dimensional anisotropies and single-crystalline natures .
Synthesis Analysis
The synthesis of BiOF involves a solution-based exfoliation process . This process produces multilayered cationic oxyfluoride nanosheets . The synthesis methods are based on homogeneous precipitation reactions at 120 °C in solutions of bismuth nitrate and sodium tetrafluoroborate precursors in polyol-based solvents .
Molecular Structure Analysis
In BiOF compounds, Bi3+ ions are coordinated by both O2− and F− . Due to severe distortions of the Bi (O, F) 6 octahedra, a large second harmonic generation (SHG) response was observed .
Physical And Chemical Properties Analysis
BiOF is a type of inorganic compound that forms nanosheets with thicknesses of several nanometers . These nanosheets are cationic and exhibit unique functionalities due to their high two-dimensional anisotropies and single-crystalline natures .
科学的研究の応用
Photocatalysis
Bismuth oxyfluoride has been used in the field of photocatalysis . Thin films of BiOF have been deposited by reactive magnetron sputtering in Ar/O2/CF4 atmosphere . The presence of metallic Bi in the oxyfluoride matrix improves light absorption and the separation of photogenerated carriers, thus enhancing the photocatalytic efficiency for MO degradation in water .
Metamaterials for Light Manipulation
Bismuth shows outstanding optical properties, including a metal-like response in the ultraviolet-visible range and a dielectric character with a giant refractive index in the infrared range . These unique properties have been employed to construct bismuth-based metamaterials with remarkable optical responses in these spectral regions . Such responses can be manipulated both statically by suitable metamaterial design and dynamically by harnessing the solid–liquid transition of bismuth .
Electrode Material
Bismuth oxyfluoride-based nanocomposites have been used as electrode materials . They are particularly useful in energy storage applications, such as electric vehicle batteries and consumer electronics . They can also be used in implantable and space-restricted medical devices .
Biomedical Applications
Bismuth oxyfluoride nanoparticles have been exploited for various biomedical applications . These include drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .
Environmental Remediation
Bismuth oxyfluoride is one of the semiconductors that can be used for environmental remediation-based photocatalytic applications . It has been used in the degradation of pollutants and the treatment of wastewater .
Energy Harvesting
Bismuth-based metamaterials, including those made from bismuth oxyfluoride, have been used in energy harvesting applications . They can convert light into electricity, making them useful in solar cells and other photovoltaic devices .
Safety and Hazards
The safety data sheet for Bismuth Oxyfluoride indicates that it may be corrosive to metals, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
The future scope in the development of BiOF-based materials is vast. They have been recognized for their potential in photocatalytic applications . There is a growing interest in developing new BiOF compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The control of electron–phonon coupling in BiOF materials enables opportunities such as stable solid-state white lighting, and the possibilities of exploiting the strong coupling found in bipolarons for quantum technologies .
作用機序
Target of Action
Bismuth oxyfluoride (BiOF) primarily targets photocatalytic applications . It is a semiconductor that has been used for environmental remediation-based photocatalytic applications . The compound’s primary targets are organic pollutants, which it degrades into non-toxic products .
Mode of Action
Bismuth oxyfluoride interacts with its targets through a process known as photocatalysis . Under the irradiation of visible light or UV light, oxygen in the air is directly used as an oxidant under normal reaction conditions, and organic pollutants in wastewater can be degraded into H2O and CO2 . This process is facilitated by the unique layered structure and superior photocatalytic activity of BiOF .
Biochemical Pathways
The biochemical pathway involved in the action of BiOF is the photocatalytic degradation pathway . In this pathway, BiOF absorbs light energy to generate electron-hole pairs. These pairs then participate in redox reactions that lead to the degradation of organic pollutants into non-toxic products .
Pharmacokinetics
The bioavailability of biof in a given system can be influenced by factors such as its synthesis method and the presence of dopants or surface modifications .
Result of Action
The result of BiOF’s action is the degradation of organic pollutants into non-toxic products . This makes it an effective tool for environmental remediation, particularly in the treatment of wastewater . Additionally, BiOF exhibits unique functionalities inherent to their high two-dimensional anisotropies and single-crystalline natures .
Action Environment
The action, efficacy, and stability of BiOF can be influenced by various environmental factors. For instance, the photocatalytic activity of BiOF can be affected by the intensity and wavelength of the light source . Additionally, the presence of certain gases in the reaction environment, such as O2 and CF4, can influence the composition and crystallization of BiOF films .
特性
InChI |
InChI=1S/Bi.FH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECHSVSVQOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314407 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Chem Service MSDS] | |
| Record name | Bismuth oxyfluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9563 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13520-72-4 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the basic chemical formula for bismuth oxyfluoride?
A1: Bismuth oxyfluoride can be represented by the general formula BiOxF3-2x, where 'x' can vary, leading to different stoichiometries and properties. []
Q2: What are some common morphologies observed in synthesized bismuth oxyfluoride materials?
A2: Research has demonstrated the synthesis of bismuth oxyfluoride in various morphologies, including nanosheets, nanorods, and cubic or octahedral particles. The choice of synthesis route, including the solvent and heating method, influences the final morphology. [, ]
Q3: How does the presence of oxygen influence the electrochemical activity of bismuth fluoride in lithium-ion batteries?
A3: Studies indicate that even a relatively small amount of oxygen substitution in bismuth fluoride can significantly enhance its electrochemical activity. While bismuth fluoride (BiF3) is expected to undergo conversion to bismuth metal (Bi°) and lithium fluoride (LiF) during lithiation, bismuth oxyfluorides (BiOF, BiO0.5F2) demonstrate a more complex reaction pathway. These oxyfluorides are reduced to Bi°, lithium oxide (Li2O), and LiF, suggesting the oxygen content plays a crucial role in the conversion mechanism. []
Q4: Can bismuth oxyfluoride exist in different crystalline structures?
A4: Yes, bismuth oxyfluoride can adopt different crystal structures. For example, α-BiF3 and α-BiOyF3-2y are two distinct phases observed in the synthesis of bismuth fluoride and bismuth oxyfluoride, respectively. []
Q5: What are the promising applications of bismuth oxyfluoride materials?
A5: Bismuth oxyfluorides are being explored for their potential in diverse fields. These include their use as photocatalysts for environmental remediation [], electrode materials in lithium-ion batteries and lithium-air batteries [, ], and nonlinear optical materials. [, , ]
Q6: How do the optical properties of bismuth oxyfluoride make it suitable for photocatalysis?
A6: Bismuth oxyfluorides, specifically BiOF, exhibit a wide band gap, making them responsive to UV light. This property is beneficial for photocatalytic applications as it allows the material to absorb UV light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants. [, ]
Q7: How can the photocatalytic activity of bismuth oxyfluoride be further enhanced?
A7: Various strategies have been explored to enhance the photocatalytic activity of bismuth oxyfluoride. One approach involves the creation of nanocomposites, such as bismuth oxyfluoride/bismuth oxyiodide/graphitic carbon nitride, which can improve charge separation and enhance visible-light absorption. [, ]
Q8: What makes bismuth oxyfluoride a potential candidate for electrode materials?
A8: The unique conversion reaction mechanism observed in bismuth oxyfluoride, where it forms Bi°, Li2O, and LiF during lithiation, makes it a promising candidate for electrode materials in lithium-ion batteries. This conversion reaction offers the potential for high energy densities. [, , , ]
Q9: How does the incorporation of graphene affect the performance of bismuth oxyfluoride in energy storage applications?
A9: Incorporating graphene into bismuth oxyfluoride electrodes has been shown to enhance their performance. Specifically, graphene sheets can improve the electronic conductivity of the composite material. Studies using genetically engineered M13 viruses to stabilize and distribute graphene sheets within bismuth oxyfluoride cathodes have demonstrated increased conductivity and improved lithium-ion battery performance. [, ]
Q10: What computational methods are used to study bismuth oxyfluoride materials?
A10: Researchers utilize various computational chemistry tools to investigate bismuth oxyfluoride. These include density functional theory (DFT) calculations to study electronic structures and optical properties, as well as molecular dynamics simulations to understand ion transport within these materials. [, , , , ]
Q11: How does the structure of bismuth oxyfluoride influence its second-harmonic generation (SHG) response?
A11: The SHG response of bismuth oxyfluoride is closely tied to its crystal structure. Non-centrosymmetric structures, such as those observed in certain bismuth oxyfluoride compositions, are known to exhibit SHG activity. The alignment of structural units within the crystal lattice and the presence of polarizable lone pairs on bismuth ions contribute to their SHG efficiency. [, , , ]
Q12: What are the challenges associated with the stability of bismuth oxyfluoride materials?
A12: While bismuth oxyfluorides hold promise in various applications, their stability under different operating conditions, especially in electrochemical systems, requires careful consideration. [, , ]
Q13: How can the stability of bismuth oxyfluoride be improved for practical applications?
A13: Research is ongoing to improve the stability and performance of bismuth oxyfluoride materials. This includes optimizing synthesis methods, controlling particle size and morphology, and developing composite materials with enhanced stability and conductivity. [, , , ]
Q14: Are there any environmental concerns regarding the use and disposal of bismuth oxyfluoride materials?
A14: The environmental impact of bismuth oxyfluoride is an area that requires further investigation. Research on the ecotoxicological effects, biodegradability, and potential leaching of bismuth or fluoride ions from these materials is crucial for ensuring their safe and sustainable use. Life cycle assessments and the development of appropriate recycling and waste management strategies are also important considerations. [, ]
Q15: What analytical techniques are employed to characterize bismuth oxyfluoride?
A15: A range of analytical techniques is used to characterize bismuth oxyfluoride materials. These include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological studies, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical state analysis, and Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy for vibrational analysis. [, , , , ]
Q16: How is the quality of synthesized bismuth oxyfluoride materials controlled?
A16: Quality control measures for bismuth oxyfluoride involve careful monitoring of synthesis parameters, such as temperature, reaction time, and precursor concentrations. The use of standardized protocols and validated analytical methods is crucial for ensuring batch-to-batch reproducibility and material quality. []
Q17: What are some of the key research infrastructure and resources needed to advance bismuth oxyfluoride research?
A17: Advancements in bismuth oxyfluoride research rely on access to specialized equipment and facilities, including those for materials synthesis and characterization, electrochemical testing, and computational modeling. Collaboration between research groups with expertise in chemistry, materials science, and engineering is crucial for driving innovation in this field. [, ]
Q18: What are the future directions and challenges in bismuth oxyfluoride research?
A18: Future research in bismuth oxyfluoride will likely focus on addressing existing challenges and exploring new avenues for application. Key areas include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





